2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H15FNO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylaniline with a fluorinated benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-trimethylphenyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide:
N-(2,4,6-trimethylphenyl)-4-methylbenzenesulfonamide: Has a methyl group on the benzene ring, which can influence its chemical behavior.
Uniqueness
2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H16FNO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-7-5-4-6-13(14)16/h4-9,17H,1-3H3 |
InChI Key |
ANAWJRNOCHPUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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